molecular formula C23H23IN2 B122728 1,1'-Diethyl-2,2'-cyanine iodide CAS No. 977-96-8

1,1'-Diethyl-2,2'-cyanine iodide

Cat. No.: B122728
CAS No.: 977-96-8
M. Wt: 454.3 g/mol
InChI Key: GMYRVMSXMHEDTL-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Decynium 22 primarily targets the Plasma Membrane Monoamine Transporter (PMAT) and the Organic Cation Transporter (OCT) family in both human and rat cells . These transporters play a crucial role in the uptake of monoamines, which are key neurotransmitters in the nervous system .

Mode of Action

Decynium 22 acts as a potent inhibitor of PMAT and all members of the OCT family . It has been shown to block the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter .

Biochemical Pathways

The inhibition of PMAT and OCT by Decynium 22 affects the reuptake of monoamines, leading to increased levels of dopamine, norepinephrine, and serotonin in the nervous system . This can influence various biochemical pathways related to mood regulation and neurological function .

Pharmacokinetics

Its solubility in dmso is reported to be 454 mg/ml , which may influence its bioavailability and distribution in the body.

Result of Action

By inhibiting the reuptake of monoamines, Decynium 22 can increase the extracellular levels of these neurotransmitters . This has potential implications for the treatment of psychiatric disorders characterized by social impairment, such as schizophrenia and depression . For instance, Decynium 22 has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) to inhibit serotonin clearance .

Action Environment

The action of Decynium 22 can be influenced by various environmental factors. For example, its inhibitory effect on ion channels can disrupt the release of neurotransmitters . This suggests that the neuronal environment and the state of ion channels can impact the efficacy and stability of Decynium 22 .

Biochemical Analysis

Preparation Methods

1,1’-Diethyl-2,2’-cyanine iodide can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethyl-2-methylquinolinium iodide with 1-ethyl-2-(1H)-quinolinylidene)methyl]quinolinium iodide under specific conditions . The compound crystallizes from ethanol and is dried in a vacuum oven at 80°C for four hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Diethyl-2,2’-cyanine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield dihydroquinoline compounds .

Comparison with Similar Compounds

1,1’-Diethyl-2,2’-cyanine iodide is unique among quinocyanine dyes due to its specific absorption properties and applications. Similar compounds include 1,1’-Diethyl-2,2’-dicarbocyanine iodide, 1,1’-Diethyl-2,2’-carbocyanine iodide, and 1,1’-Diethyl-4,4’-carbocyanine iodide . These compounds share similar structures but differ in their absorption wavelengths and specific applications. For example, 1,1’-Diethyl-2,2’-dicarbocyanine iodide has a longer absorption wavelength and is used in different photographic and biological applications .

Properties

CAS No.

977-96-8

Molecular Formula

C23H23IN2

Molecular Weight

454.3 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide

InChI

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

GMYRVMSXMHEDTL-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]

SMILES

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

Canonical SMILES

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

977-96-8

Pictograms

Acute Toxic; Irritant

Related CAS

20766-49-8 (Parent)

Synonyms

1,1'-diethyl-2,2'-cyanine
1,1'-diethyl-2,2'-cyanine iodide
1-ethyl-2-((1-ethyl-2(1H)-quinolylidene)methyl)quinolinium
bromide of pseudoisocyanine
chloride of pseudoisocyanine
decynium 22
diethylpseudoisocyanine
iodide of pseudoisocyanine
NK 1046
NK-1046
NK1046
pseudocyanine
pseudoisocyanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 2
1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 3
1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 4
1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 5
1,1'-Diethyl-2,2'-cyanine iodide
Reactant of Route 6
1,1'-Diethyl-2,2'-cyanine iodide

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